4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-3-methoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is utilized in various scientific research applications:
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate linkages .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzenesulfonyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the chloro and fluoro groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of chloro and fluoro groups.
Uniqueness
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is unique due to the combination of chloro, fluoro, and methoxy substituents on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-7-4(8)2-3-5(6(7)10)14(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDOHBILDLMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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